Butyryl-CoA Is a Competitive Inhibitor (Kᵢ = 5.6 µM) of Gcn5L2 While Propionyl-CoA Is a Substrate
In a direct head-to-head kinetic comparison, butyryl-CoA acts as a competitive inhibitor of human Gcn5L2-catalyzed histone acetylation with an inhibition constant Kᵢ = 5.6 ± 0.7 µM versus acetyl-CoA (Kₘ = 0.91 ± 0.09 µM), whereas propionyl-CoA (C3) serves as a bona fide substrate [1]. Global fitting to competitive, noncompetitive, and uncompetitive models confirmed competitive inhibition as the best fit (sum of squared residuals normalized to degrees of freedom = 0.053 vs. 0.24 and 0.26) [1]. Structurally, the butyryl side chain occupies the lysine-access channel (C3–C4 positions clash with incoming peptide), a steric effect absent with propionyl-CoA [2].
| Evidence Dimension | Inhibition constant (Kᵢ) vs. acetyl-CoA Kₘ for human Gcn5L2 |
|---|---|
| Target Compound Data | Kᵢ = 5.6 ± 0.7 µM (butyryl-CoA, competitive inhibitor) |
| Comparator Or Baseline | Acetyl-CoA: Kₘ = 0.91 ± 0.09 µM (substrate); Propionyl-CoA: substrate, not an inhibitor |
| Quantified Difference | Kᵢ / Kₘ ≈ 6.2; functional inversion from substrate to inhibitor upon C₂→C₄ elongation |
| Conditions | DTNB-coupled continuous spectrophotometric assay; 50 nM hsGcn5L2, 300 µM histone H3 peptide (aa1–21), 37°C, pH 7.6; butyryl-CoA varied 0–300 µM, acetyl-CoA 0.5–10 µM [1] |
Why This Matters
This functional inversion—substrate (propionyl-CoA) vs. inhibitor (butyryl-CoA)—means that selecting butyryl-CoA over propionyl-CoA or acetyl-CoA dictates whether a Gcn5L2 assay measures activation or inhibition; no other short-chain acyl-CoA reproduces this inhibitory phenotype, making butyryl-CoA the obligatory choice for studying acyl-CoA-mediated regulation of Gcn5-family acetyltransferases [1][2].
- [1] Ringel AE, Wolberger C. Butyryl-CoA is a competitive inhibitor of acetylation by human Gcn5 (Kᵢ = 5.6 ± 0.7 µM; Kₘ acetyl-CoA = 0.91 ± 0.09 µM). bioRxiv 043364, 2016. Fig. 5; Section 3.4. View Source
- [2] Ringel AE, Wolberger C. Structural basis for acyl-group discrimination: butyryl-CoA C3–C4 steric clash. Acta Crystallogr D Struct Biol. 2016;72(7):841-848. View Source
